2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid
Description
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a fluorinated derivative of propanoic acid featuring a methoxy group and a methyl substituent at the α-carbon, along with a ketone moiety at the β-position. This compound’s structure combines fluorination, methoxy substitution, and branching, which may confer unique physicochemical properties, such as enhanced metabolic stability or altered acidity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO4/c1-5(6,3(7)8)4(9)10-2/h1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXMKAYOKMMUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100701-50-6 | |
| Record name | 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies and equipment to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid finds applications in various fields of scientific research, including:
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to the observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-fluoro-3-methoxy-2-methyl-3-oxopropanoic acid with analogous compounds, focusing on substituent effects, reactivity, and applications inferred from the evidence.
Fluorinated Propanoic Acid Derivatives
Fluorination often enhances stability and bioavailability. Key comparisons include:
Insights :
- Fluorine at the α-position (as in the potassium salts) enhances electrophilicity, facilitating reactions like decarboxylation .
- Bulky fluorinated groups (e.g., trifluoromethyl in ) may hinder enzymatic degradation, improving metabolic stability.
- The target compound’s methoxy group could modulate solubility and hydrogen-bonding capacity compared to purely fluorinated analogs.
Methoxy- and Oxo-Substituted Propanoates
Methoxy and ketone groups influence polarity and reactivity:
Insights :
- The methoxy group in the target compound may increase steric hindrance compared to methyl esters (e.g., ), altering reaction kinetics.
- Ketone-containing analogs () exhibit variable retention times in HPLC, suggesting the target compound’s retention could differ based on fluorine’s electron-withdrawing effects.
Branching and Steric Effects
Branching at the α-carbon (e.g., 2-methyl substitution) impacts molecular conformation:
Insights :
- Combining fluorine and methoxy groups could balance lipophilicity and solubility, a critical factor in drug design.
Biological Activity
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid is characterized by the following structural formula:
This compound contains a fluorine atom, a methoxy group, and a ketone functional group, which contribute to its unique chemical reactivity and biological properties.
Biological Activity Overview
The biological activity of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid has been investigated in various contexts, revealing potential applications in anti-inflammatory and anticancer therapies. The following sections detail specific mechanisms and findings.
The biological effects of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid are thought to arise from its interaction with specific molecular targets, including:
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : It may modulate receptor activities, influencing cellular signaling pathways related to growth and apoptosis.
The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability compared to similar compounds without fluorine.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For instance, it was tested against melanoma cells, showing a dose-dependent reduction in cell viability .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| Melanoma A375 | 15 | >25 |
| Breast Cancer MDA-MB-231 | 30 | >20 |
| Lung Cancer A549 | 25 | >15 |
These results indicate that 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid may preferentially target cancer cells over normal cells, suggesting a favorable therapeutic index.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Animal models have demonstrated that treatment with 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid significantly decreased markers of inflammation, such as TNF-alpha and IL-6 levels .
Case Study: In Vivo Inflammatory Response
A study involving mice with induced inflammatory responses showed that administration of the compound led to a significant reduction in paw swelling and histological evidence of inflammation compared to control groups .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds lacking the fluorine substituent, 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid exhibited enhanced biological activity.
Table 2: Comparison of Biological Activities
| Compound | IC50 (µM) | Anti-inflammatory Effect |
|---|---|---|
| 2-Fluoro-3-methoxy-2-methyl-3-oxopropanoic acid | 15 | Yes |
| 3-Methoxy-2-methylacetic acid | 45 | No |
| 4-Methoxybenzoic acid | 50 | Yes |
This table illustrates that the introduction of the fluorine atom significantly contributes to the compound's enhanced potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
